Cas no 2227844-89-3 ((1S)-1-(1-ethylcyclobutyl)ethan-1-amine)
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(1-ethylcyclobutyl)ethan-1-amine
- 2227844-89-3
- EN300-1769809
-
- Inchi: 1S/C8H17N/c1-3-8(7(2)9)5-4-6-8/h7H,3-6,9H2,1-2H3/t7-/m0/s1
- InChI Key: LTBFGKGHAYDQER-ZETCQYMHSA-N
- SMILES: N[C@@H](C)C1(CC)CCC1
Computed Properties
- Exact Mass: 127.136099547g/mol
- Monoisotopic Mass: 127.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 94.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26Ų
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769809-0.05g |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine |
2227844-89-3 | 0.05g |
$1750.0 | 2023-09-20 | ||
| Enamine | EN300-1769809-0.1g |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine |
2227844-89-3 | 0.1g |
$1834.0 | 2023-09-20 | ||
| Enamine | EN300-1769809-0.25g |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine |
2227844-89-3 | 0.25g |
$1917.0 | 2023-09-20 | ||
| Enamine | EN300-1769809-0.5g |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine |
2227844-89-3 | 0.5g |
$2000.0 | 2023-09-20 | ||
| Enamine | EN300-1769809-1.0g |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine |
2227844-89-3 | 1g |
$2083.0 | 2023-06-03 | ||
| Enamine | EN300-1769809-2.5g |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine |
2227844-89-3 | 2.5g |
$4084.0 | 2023-09-20 | ||
| Enamine | EN300-1769809-5.0g |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine |
2227844-89-3 | 5g |
$6043.0 | 2023-06-03 | ||
| Enamine | EN300-1769809-10.0g |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine |
2227844-89-3 | 10g |
$8961.0 | 2023-06-03 | ||
| Enamine | EN300-1769809-1g |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine |
2227844-89-3 | 1g |
$2083.0 | 2023-09-20 | ||
| Enamine | EN300-1769809-5g |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine |
2227844-89-3 | 5g |
$6043.0 | 2023-09-20 |
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (1S)-1-(1-ethylcyclobutyl)ethan-1-amine
Compound Introduction: (1S)-1-(1-ethylcyclobutyl)ethan-1-amine (CAS No. 2227844-89-3)
(1S)-1-(1-ethylcyclobutyl)ethan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2227844-89-3, has garnered attention due to its potential applications in drug development and biochemical research. The molecule's stereochemistry, particularly the (1S) configuration, plays a crucial role in its interactions with biological targets, making it a subject of intense study in medicinal chemistry.
The structural framework of (1S)-1-(1-ethylcyclobutyl)ethan-1-amine consists of an ethyl-substituted cyclobutyl group attached to an amine moiety. This configuration contributes to its distinct pharmacophoric features, which are essential for modulating biological pathways. The cyclobutyl ring introduces steric hindrance, influencing the compound's solubility and metabolic stability, while the amine group provides a site for hydrogen bonding and further functionalization.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The structural motif of (1S)-1-(1-ethylcyclobutyl)ethan-1-amine has been explored in various contexts, particularly in the design of small-molecule inhibitors targeting enzymes involved in inflammatory and infectious diseases. Its ability to interact with specific binding pockets on proteins has made it a valuable candidate for structure-based drug design.
One of the most compelling aspects of this compound is its potential in the development of treatments for neurological disorders. Preliminary studies have suggested that derivatives of (1S)-1-(1-ethylcyclobutyl)ethan-1-amine may exhibit neuroprotective properties by modulating neurotransmitter receptors. The (1S) stereochemistry appears to enhance binding affinity and reduce off-target effects, making it an attractive lead compound for further optimization.
The synthesis of (1S)-1-(1-ethylcyclobutyl)ethan-1-amine presents unique challenges due to the complexity of its stereochemistry. Advanced synthetic methodologies, including chiral resolution techniques and asymmetric catalysis, have been employed to achieve high enantiomeric purity. These efforts are critical for ensuring that the compound's biological activity is not compromised by racemic impurities.
The pharmacokinetic profile of (1S)-1-(1-ethylcyclobutyl)ethan-1-amine is another area of active investigation. Studies have shown that modifications to the cyclobutyl ring can significantly impact metabolic clearance rates. By optimizing these structural elements, researchers aim to develop derivatives with improved bioavailability and prolonged half-life, enhancing therapeutic efficacy.
In conclusion, (1S)-1-(1-ethylcyclobutyl)ethan-1-amine (CAS No. 2227844-89-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a significant role in the future of drug development.
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